Cas no 2640865-88-7 (4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one)

4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is a heterocyclic compound featuring a quinazoline core linked to a piperazinone moiety via an azetidine spacer. The 6,7-dimethoxy substitution on the quinazoline ring enhances its potential for selective binding interactions, making it a promising scaffold for medicinal chemistry applications. The azetidine and piperazinone groups contribute to conformational rigidity and hydrogen-bonding capabilities, which may improve target affinity and pharmacokinetic properties. This compound is of interest in drug discovery, particularly for kinase inhibition studies, due to its structural resemblance to known pharmacophores. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in bioactive molecule design.
4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one structure
2640865-88-7 structure
Product Name:4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
CAS No:2640865-88-7
MF:C17H21N5O3
MW:343.380343198776
CID:5315645
PubChem ID:155800310
Update Time:2025-09-19

4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2640865-88-7
    • AKOS040722507
    • F6744-7841
    • 4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
    • 4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
    • Inchi: 1S/C17H21N5O3/c1-24-14-5-12-13(6-15(14)25-2)19-10-20-17(12)22-7-11(8-22)21-4-3-18-16(23)9-21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,23)
    • InChI Key: FTGQKCSVSKIJML-UHFFFAOYSA-N
    • SMILES: O=C1CN(CCN1)C1CN(C2C3C=C(C(=CC=3N=CN=2)OC)OC)C1

Computed Properties

  • Exact Mass: 343.16443955g/mol
  • Monoisotopic Mass: 343.16443955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 79.8Ų

4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one Pricemore >>

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Additional information on 4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one

4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one: A Comprehensive Overview

The compound with CAS No. 2640865-88-7, known as 4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a quinazoline ring system, an azetidine ring, and a piperazine moiety. The combination of these structural elements contributes to its unique chemical properties and potential biological activities.

The quinazoline core of this molecule is a well-known heterocyclic structure that has been extensively studied for its role in various pharmacological agents. The presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring suggests that this compound may exhibit enhanced solubility and stability compared to its unsubstituted counterparts. Furthermore, the azetidine ring, a four-membered cyclic amine, adds rigidity to the molecule and potentially enhances its bioavailability. The piperazine moiety, on the other hand, is a common structural feature in many drugs due to its ability to form hydrogen bonds and interact with biological targets.

Recent studies have highlighted the potential of 4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one as a candidate for drug development in the treatment of various diseases. For instance, researchers have explored its activity against cancer cells, where it has shown promising results in inhibiting the proliferation of malignant cells. The compound's ability to target specific signaling pathways involved in cancer progression makes it a valuable lead compound for further optimization.

In addition to its anticancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent. Experimental data suggest that it may modulate key inflammatory pathways, offering a novel approach to treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. The combination of these therapeutic potentials underscores the importance of further research into this compound's mechanisms of action and its translational applications.

The synthesis of 4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one involves a multi-step process that requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in synthetic methodologies have enabled chemists to streamline the synthesis process, making it more efficient and scalable for large-scale production. These improvements are critical for advancing the compound into preclinical and clinical trials.

From an analytical standpoint, the characterization of this compound has been achieved through various spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These analyses have provided valuable insights into the compound's molecular structure and stability under different conditions. Such information is essential for understanding how the compound interacts with biological systems and how it can be optimized for therapeutic use.

In conclusion, 4-[1-(6,7-Dimethoxyquinazolin-4-yl)azetidin-3-yl)piperazin

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